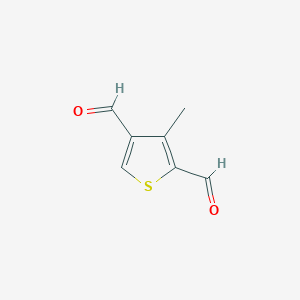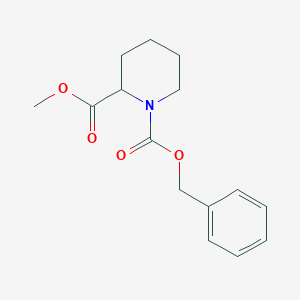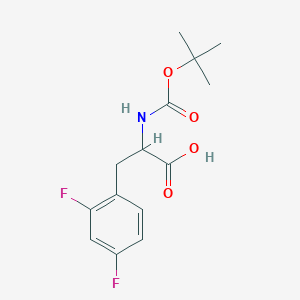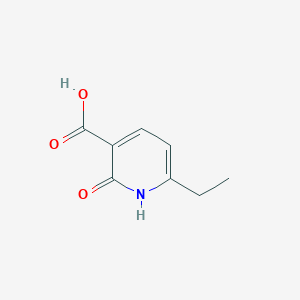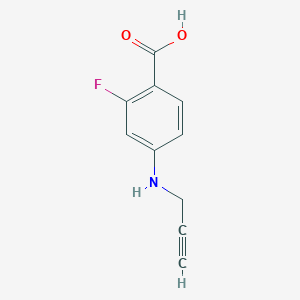![molecular formula C10H18O2 B063385 1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone CAS No. 162061-50-9](/img/structure/B63385.png)
1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone is a chemical compound that belongs to the family of cyclobutanones. It is an important intermediate for the synthesis of various pharmaceuticals and biologically active compounds.
Mécanisme D'action
The mechanism of action of 1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone is not well understood. However, it is believed to interact with specific receptors in the body and modulate their activity. It has been shown to have potent antiviral and anticancer activity, which may be attributed to its ability to inhibit the replication of viral and cancer cells.
Biochemical and Physiological Effects:
1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain receptors, such as the cannabinoid receptor, which is involved in the regulation of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone. One potential direction is the development of novel drugs based on its structure and activity. Another direction is the investigation of its potential as a chiral ligand or catalyst. Furthermore, the elucidation of its mechanism of action and its interaction with specific receptors may lead to the development of more effective therapies for various diseases.
Méthodes De Synthèse
The synthesis of 1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone can be achieved through several methods. One of the most commonly used methods is the reduction of 2-methylcyclobutanone with sodium borohydride in the presence of acetic acid. Another method involves the reaction of 2-methylcyclobutanone with ethyl magnesium bromide followed by hydrolysis. The yield of this compound can be improved by using a chiral auxiliary in the synthesis process.
Applications De Recherche Scientifique
1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone has been extensively studied for its potential applications in pharmaceuticals and biologically active compounds. It has been used as an intermediate for the synthesis of various drugs such as antiviral, anticancer, and anti-inflammatory agents. It has also been used as a building block for the synthesis of chiral ligands and catalysts.
Propriétés
Numéro CAS |
162061-50-9 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1-[(1R,3R)-3-(2-hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone |
InChI |
InChI=1S/C10H18O2/c1-7(12)9-6-8(4-5-11)10(9,2)3/h8-9,11H,4-6H2,1-3H3/t8-,9-/m0/s1 |
Clé InChI |
APCHSCKWXSUOQE-IUCAKERBSA-N |
SMILES isomérique |
CC(=O)[C@@H]1C[C@@H](C1(C)C)CCO |
SMILES |
CC(=O)C1CC(C1(C)C)CCO |
SMILES canonique |
CC(=O)C1CC(C1(C)C)CCO |
Synonymes |
Ethanone, 1-[3-(2-hydroxyethyl)-2,2-dimethylcyclobutyl]-, (1R-cis)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride](/img/structure/B63314.png)


